

Spectroscopic Characterization of Agalmatolite Varieties: An In-depth Technical Guide

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Compound of Interest

Compound Name: AGALMATOLITE

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Introduction

Agalmatolite, a term applied to a variety of soft, carvable metamorphic rocks, is not a single mineral but rather a mineral assemblage. Its composition can vary significantly, leading to a range of physical properties and appearances. Spectroscopic techniques are indispensable for the accurate characterization of these varieties, providing insights into their mineralogical composition, crystal structure, and chemical makeup. This guide provides a comprehensive overview of the application of X-ray diffraction (XRD), Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy for the characterization of **agalmatolite** varieties, with a focus on the well-known Chinese carving stone, Shoushan stone, and its notable sub-varieties.

Agalmatolite and Its Varieties

Agalmatolite is primarily composed of fine-grained phyllosilicate minerals. While historically associated with pyrophyllite, the term encompasses rocks with varying dominant mineralogies. A prominent example is Shoushan stone, a culturally significant carving stone from the Shoushan area in Fuzhou, China. Shoushan stone itself is categorized into several varieties based on their appearance and origin, with spectroscopic analysis revealing distinct mineralogical profiles.

The main mineral components of different Shoushan stone varieties include:

- "True" Shoushan Stone: Primarily composed of pyrophyllite.[1]
- Tianhuang Stone: Considered the most valuable variety, it is mainly composed of nacrite, dickite, or illite, and may contain minor kaolinite.[1][2] It is notably devoid of pyrophyllite.[2]
- Gaoshan Stone: A dense variety of dickite, which may contain minor impurities such as quartz and pyrophyllite.[3][4]
- Black Tianhuang and Kengtou Stone: Studies show that Black Tianhuang is mainly composed of dickite or nacrite, while Black Kengtou stone is primarily dickite with potential minor amounts of pyrophyllite, illite, pyrite, and quartz.[5]

The transparency of Shoushan stone varieties, a key quality indicator, has been linked to the degree of order and crystallinity of the constituent minerals.[6]

Data Presentation: Comparative Spectroscopic and Chemical Data

The following tables summarize the available quantitative data for the characterization of **agalmatolite** varieties and their primary constituent minerals.

Table 1: Chemical Composition of a Representative **Agalmatolite** Sample

Oxide	Percentage (%)
SiO ₂	58.84
Al ₂ O ₃	30.24
K ₂ O	5.72
Fe ₂ O ₃	0.32
CaO	0.30
MgO	0.02
Na ₂ O	0.01
Loss on Ignition	4.70

Source: Adapted from chemical analysis of **agalmatolite** rock.[\[7\]](#)

Table 2: Key FTIR Absorption Bands for Tianhuang Stone Varieties

Variety	Main Mineral	Characteristic Peak (cm ⁻¹)	Vibration Mode
Dickitic Tianhuang	Dickite	3621	O-H Stretching
Nacritic Tianhuang	Nacrite	3629	O-H Stretching
Illitic Tianhuang	Illite	3631	O-H Stretching

Source: Adapted from infrared spectroscopy studies on Tianhuang stone.[\[8\]](#)[\[9\]](#)

Table 3: Key Raman Shifts for Tianhuang Stone Varieties

Variety	Main Mineral	Characteristic Peak (cm ⁻¹)	Vibration Mode
Dickitic Tianhuang	Dickite	3626	O-H Stretching
Nacritic Tianhuang	Nacrite	3627	O-H Stretching
Illitic Tianhuang	Illite	3632	O-H Stretching

Source: Adapted from Raman spectroscopy studies on Tianhuang stone.[\[8\]](#)

Table 4: Comparative XRD d-spacings for **Agalmatolite**-related Minerals

Mineral	d-spacing (Å)	Relative Intensity
Pyrophyllite	9.14	100
4.57	80	
3.05	90	
Muscovite	9.95	100
4.46	70	
3.34	80	
Dickite	7.16	100
3.58	90	
2.56	80	
Nacrite	7.18	100
3.59	95	
2.50	85	
Kaolinite	7.15	100
3.57	100	
2.49	80	
Illite	10.0	100
4.48	60	
3.33	70	
Quartz	4.26	35
3.34	100	
1.82	17	

Note: This table presents typical d-spacings for the pure minerals that constitute **agalmatolite** varieties. The actual XRD pattern of an **agalmatolite** sample will be a composite of the

patterns of its constituent minerals.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline mineral phases present in the **agalmatolite** sample and to assess their crystallinity.

Methodology:

- Sample Preparation:
 - A representative portion of the **agalmatolite** sample is ground to a fine powder (typically $<10\text{ }\mu\text{m}$) using an agate mortar and pestle or a micronizing mill to ensure random orientation of the crystallites.[\[10\]](#)
 - The powdered sample is then packed into a sample holder, ensuring a flat and smooth surface.
- Instrumentation and Data Acquisition:
 - A powder X-ray diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5418\text{ }\text{\AA}$) is typically used.
 - The instrument is operated at a specific voltage and current (e.g., 40 kV and 30 mA).[\[7\]](#)
 - The diffraction pattern is recorded over a 2θ range of approximately 5° to 70° , with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Analysis:
 - The resulting diffractogram (a plot of intensity versus 2θ) is processed to identify the angular positions (2θ) and intensities of the diffraction peaks.
 - The d-spacings are calculated from the 2θ values using Bragg's Law ($n\lambda = 2d \sin\theta$).

- The obtained d-spacings and relative intensities are compared with standard reference patterns from the International Centre for Diffraction Data (ICDD) database to identify the mineral phases present.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and molecular vibrations of the minerals within the **agalmatolite** sample, providing information on its composition.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Approximately 1-2 mg of the finely ground **agalmatolite** sample is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[1]
 - The mixture is thoroughly ground in an agate mortar to ensure homogeneity.[5]
 - The mixture is then placed in a pellet die and pressed under high pressure (approximately 8-10 tons) to form a thin, transparent pellet.[8]
- Instrumentation and Data Acquisition:
 - A Fourier-transform infrared spectrometer is used for analysis.
 - A background spectrum of a pure KBr pellet is collected first.
 - The sample pellet is then placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .
- Data Analysis:
 - The resulting FTIR spectrum (a plot of absorbance or transmittance versus wavenumber) is analyzed to identify the positions and intensities of the absorption bands.
 - The observed absorption bands are assigned to specific molecular vibrations (e.g., O-H stretching, Si-O stretching, Al-O-H bending) by comparison with reference spectra of known minerals and correlation tables.[12]

Raman Spectroscopy

Objective: To obtain detailed information about the vibrational modes of the minerals in the **agalmatolite** sample, which is useful for identifying mineral phases and polymorphs.

Methodology:

- Sample Preparation:
 - Raman spectroscopy generally requires minimal sample preparation. A solid piece of the **agalmatolite** or a small amount of powder can be used.[\[13\]](#)
 - For micro-Raman analysis, a polished thin section of the rock can be prepared.[\[14\]](#)
- Instrumentation and Data Acquisition:
 - A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a microscope is used.[\[4\]](#)
 - The laser is focused on the sample, and the scattered light is collected and analyzed.
 - The spectrum is typically recorded over a Raman shift range of 100 to 4000 cm^{-1} .
- Data Analysis:
 - The Raman spectrum (a plot of intensity versus Raman shift in cm^{-1}) is analyzed to determine the positions and relative intensities of the Raman bands.
 - The observed Raman shifts are compared with a database of known mineral spectra to identify the constituent minerals.[\[15\]](#)

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the spectroscopic characterization of **agalmatolite** varieties.



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Caption: Workflow for XRD Analysis of **Agalmatolite**.



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Caption: Workflow for FTIR Analysis of **Agalmatolite**.



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Caption: Workflow for Raman Spectroscopy of **Agalmatolite**.

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